

filgotinib safety profile comparative real-world evidence

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Compound Focus: Filgotinib

CAS No.: 1206161-97-8

Cat. No.: S527994

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Comparative Safety and Effectiveness Profile

The tables below summarize real-world and meta-analysis findings for **filgotinib** across different inflammatory conditions.

Ulcerative Colitis (UC) - Real-World Evidence

Aspect	Filgotinib Findings	Comparative Agent (Findings)	Source (Study Details)
Clinical Remission (Week 8)	46.9% - 51% [1] [2]	Upadacitinib: 65.7% [2]	Multicenter retrospective cohort studies [1] [2].
Safety (Adverse Events)	24.5% of patients [2]	Upadacitinib: 45.7% of patients [2]	Multicenter retrospective cohort study [2].
Treatment Persistence	66% at 12 months [1]	No significant difference vs. Upadacitinib [2]	Retrospective observational cohort [1].

Aspect	Filgotinib Findings	Comparative Agent (Findings)	Source (Study Details)
Key Considerations	---	Upadacitinib showed superior short-term effectiveness but higher incidence of AEs [2]. Tofacitinib had comparable effectiveness and safety in a propensity score-weighted study [3].	---

Rheumatoid Arthritis (RA) - Clinical Trials & Meta-Analyses

Aspect	Filgotinib Findings	Comparative Agents	Source (Study Details)
Long-Term Safety (up to 8 years)	Low EAIR/100 PYE: Major Adverse Cardiovascular Events (MACE): 0.19; Malignancies: 0.6; Herpes Zoster: 1.3 [4]	---	DARWIN 3 phase II long-term extension (LTE) study [4].
Radiographic Efficacy (at 52 wks)	Filgotinib 200 mg had the highest probability of greatest improvement in mTSS vs. other JAKis and adalimumab [5]	Filgotinib 100 mg, Adalimumab, Baricitinib, Upadacitinib [5]	Bayesian network meta-analysis (NMA) of RCTs [5].
Lab Parameters & BMI	Remained stable over 24 months [6]	---	Interim analysis of FILOSOPHY and PARROTFISH observational studies [6].
Key Considerations	---	In Psoriatic Arthritis (PsA) , a network meta-analysis ranked Filgotinib 200 mg as the safest and most effective JAK inhibitor [7].	---

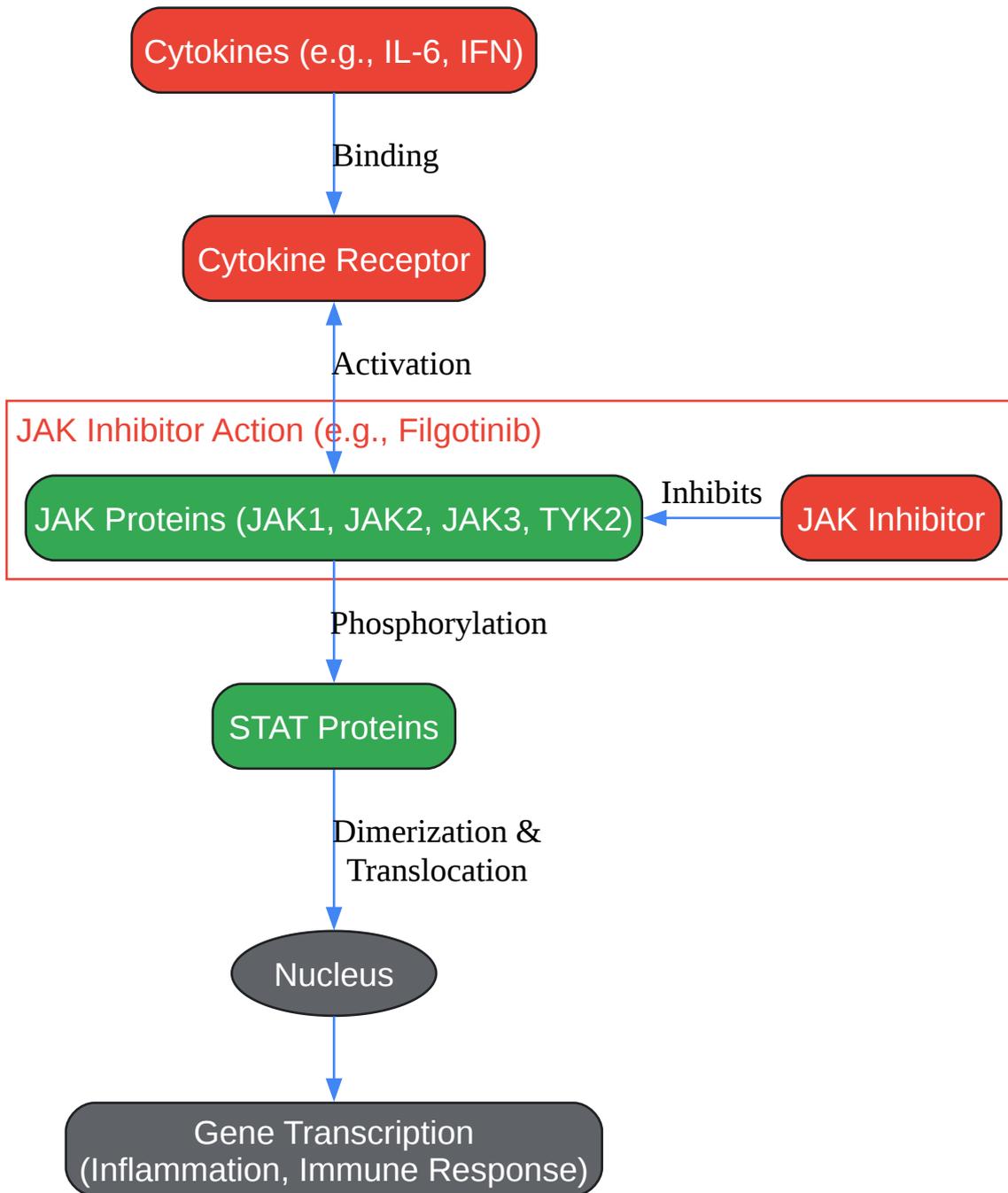
Overview of Key Experimental Protocols

Understanding the methodology behind the data is crucial for interpretation. Here are the designs of the key study types cited:

- **Real-World Evidence (RWE) Studies:** These are typically **retrospective, observational cohort studies** [1] [8] [2]. They involve collecting data from medical records of patients treated in routine clinical practice.
 - **Population:** Adult patients with confirmed UC or RA who were prescribed the drug [1] [8].
 - **Data Collection:** Researchers gather baseline demographics, treatment history, and clinical outcomes (e.g., disease activity scores, biomarker levels, adverse events) at predefined time points (e.g., baseline, 8-12 weeks, maintenance) [1] [2].
 - **Analysis:** Effectiveness is assessed through rates of clinical response/remission and treatment persistence. Safety is evaluated by recording the incidence and type of adverse events [1] [8]. Some studies use statistical models like propensity score matching to compare treatments while adjusting for confounding factors [2] [3].
- **Network Meta-Analysis (NMA):** This is a statistical technique used to compare multiple treatments simultaneously in the absence of direct head-to-head trials [7] [5].
 - **Systematic Literature Review:** Researchers identify all relevant randomized controlled trials (RCTs) comparing the interventions of interest (e.g., different JAK inhibitors) against a common comparator like placebo [5].
 - **Statistical Synthesis:** A Bayesian statistical model is built to integrate the evidence from the network of trials. This allows for the calculation of comparative efficacy and safety probabilities between all treatments in the network [7] [5].
 - **Outcome Measures:** The analysis provides outcomes like odds ratios (OR) and credible intervals (CrI), and can rank the probabilities of treatments being the best for a given endpoint [7] [5].

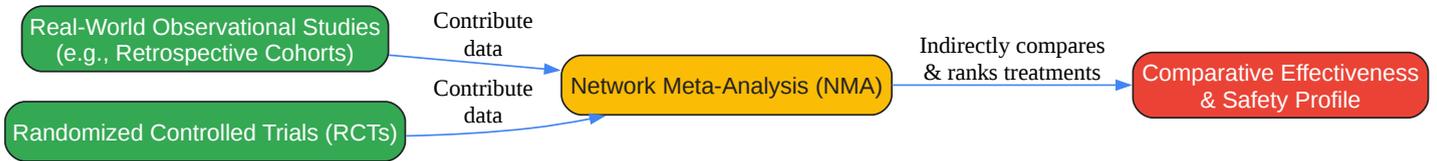
Visualizing Key Concepts

The following diagrams illustrate the core mechanisms and data synthesis approach discussed in this guide.



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*Diagram 1: JAK-STAT Signaling Pathway and Inhibitor Mechanism. This diagram visualizes the core mechanism of action for JAK inhibitors like **filgotinib**. Cytokines bind to their receptors, activating associated JAK proteins, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and move to the nucleus to drive pro-inflammatory gene transcription. JAK inhibitors work by intracellularly binding to JAKs, blocking this signaling cascade and thus reducing inflammation [8].*



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Diagram 2: Synthesis of Real-World and Trial Data via Network Meta-Analysis. This diagram outlines the workflow for generating comparative evidence. Both Real-World Observational Studies and Randomized Controlled Trials (RCTs) contribute data. A Network Meta-Analysis (NMA) synthesizes this information, enabling indirect comparisons and ranking of multiple treatments, even those never directly compared in head-to-head trials [7] [5].

Key Insights for Researchers

- **Therapeutic Positioning in UC:** Real-world data suggests that while **upadacitinib** may offer superior short-term effectiveness, this comes with a significantly higher rate of adverse events compared to **filgotinib** [2]. The choice between agents may therefore involve a trade-off between efficacy and tolerability.
- **Radiographic Superiority in RA:** For rheumatoid arthritis, **filgotinib** 200 mg demonstrates a strong and distinct profile in inhibiting structural joint damage, an critical long-term outcome. Network meta-analyses indicate it has a high probability of being superior to other JAK inhibitors and adalimumab in preventing radiographic progression [5].
- **Consistent Long-Term Safety:** Data extending up to 8 years in RA and 24 months in large observational studies show that **filgotinib**'s safety profile remains consistent over time, with no new signals emerging and low incidence rates of major adverse cardiovascular events (MACE) and malignancies [6] [4]. Its JAK1-preferential inhibition is postulated to contribute to this favorable risk-benefit profile [1] [8].

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To cite this document: Smolecule. [filgotinib safety profile comparative real-world evidence].

Smolecule, [2026]. [Online PDF]. Available at:

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